Phenyl heptopyranoside
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Overview
Description
Phenyl heptopyranoside is a glycoside compound that consists of a phenyl group attached to a heptopyranose ring Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl heptopyranoside can be synthesized through several methods. One common approach involves the glycosylation of heptopyranose derivatives with phenol. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product. The scalability and efficiency of the industrial methods are crucial for the commercial viability of this compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl heptopyranoside can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
Scientific Research Applications
Phenyl heptopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of glycosidic bond formation and cleavage.
Biology: this compound can be used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosidases.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which phenyl heptopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize glycosidic bonds, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and the heptopyranose moiety. The molecular targets and pathways involved can vary depending on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
Phenyl heptopyranoside can be compared to other glycosides, such as:
Phenyl glucopyranoside: Similar structure but with a glucose moiety instead of heptopyranose.
Phenyl galactopyranoside: Contains a galactose moiety.
Phenyl mannopyranoside: Contains a mannose moiety.
The uniqueness of this compound lies in its heptopyranose ring, which may confer different chemical and biological properties compared to other glycosides. The specific structure of the heptopyranose ring can influence the compound’s reactivity, stability, and interactions with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help unlock its full potential and pave the way for new discoveries and innovations.
Properties
CAS No. |
5329-55-5 |
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Molecular Formula |
C13H18O7 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-6-8(15)12-10(17)9(16)11(18)13(20-12)19-7-4-2-1-3-5-7/h1-5,8-18H,6H2 |
InChI Key |
UWYXADYVSWKWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(CO)O)O)O)O |
Origin of Product |
United States |
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